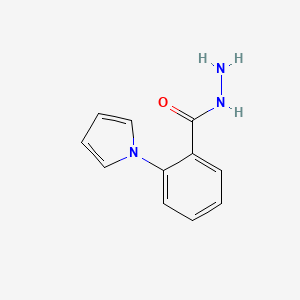
1-(4-Fluorophenyl)cyclohexanecarbonitrile
Vue d'ensemble
Description
The compound "1-(4-Fluorophenyl)cyclohexanecarbonitrile" is a fluorinated organic molecule that is structurally related to several research compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar fluorinated cyclohexane derivatives and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of fluorinated cyclohexane derivatives often involves multi-step protocols, as seen in the preparation of the highest-energy stereoisomer of hexafluorocyclohexane, which required a 12-step protocol . Similarly, the synthesis of related compounds such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile involved the use of IR, 1H NMR, and EI mass spectral analysis for identification, followed by X-ray crystallography for structure confirmation . These methods are likely applicable to the synthesis and analysis of "1-(4-Fluorophenyl)cyclohexanecarbonitrile".
Molecular Structure Analysis
X-ray crystallography is a common technique used to elucidate the molecular structure of fluorinated cyclohexane derivatives. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed using this method, revealing an intramolecular hydrogen bond and a crystal packing governed by intermolecular hydrogen bonds . The molecular structure of 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was also determined by X-ray crystallography, showing the conformation of the fused rings and the planarity of certain atoms . These findings suggest that "1-(4-Fluorophenyl)cyclohexanecarbonitrile" would also have a well-defined molecular structure amenable to analysis by similar techniques.
Chemical Reactions Analysis
The reactivity of fluorinated cyclohexane derivatives can be complex due to the presence of fluorine atoms, which are highly electronegative and can influence the chemical behavior of the molecule. For example, the all-cis hexafluorocyclohexane molecule exhibits a high molecular dipole, which is unusual for an aliphatic compound and can lead to electrostatic ordering in the solid state . This suggests that "1-(4-Fluorophenyl)cyclohexanecarbonitrile" may also exhibit unique reactivity patterns due to the influence of the fluorine atom.
Physical and Chemical Properties Analysis
Fluorinated compounds often display distinct physical and chemical properties. For instance, fluorinated polyimides synthesized from aromatic diamines with cyclohexane cardo groups showed excellent solubility in organic solvents, good mechanical properties, and excellent thermal stability . The presence of fluorine atoms can also lead to lower dielectric constants and moisture absorptions, as well as affect the optical properties, such as cut-off wavelengths and yellowness indices . These properties are relevant to "1-(4-Fluorophenyl)cyclohexanecarbonitrile" and can be inferred to some extent from the related compounds studied in the papers.
Applications De Recherche Scientifique
1. Fluorophore Development and Spectral Properties
A study by Danko et al. (2011) explored the spectral properties of novel fluorophores which include a π-conjugated system with an electron-donating group and an electron-withdrawing imidazole-4,5-dicarbonitrile moiety, examining their absorption and fluorescence spectra in different solvents and polymer matrices. This research demonstrates potential applications of similar fluorophores in various analytical and diagnostic tools (Danko, Hrdlovič, Kulhanek, & Bureš, 2011).
2. Molecular Structure Analysis in Chemical Synthesis
Research by Fox et al. (1997) on the deboronation of p-fluorophenyl-carboranes with tetrabutylammonium fluoride hydrate, monitored via NMR, highlights the role of 1-(4-Fluorophenyl)cyclohexanecarbonitrile derivatives in studying complex chemical reactions and molecular structures (Fox, Macbride, & Wade, 1997).
3. Development of Liquid Crystal Materials
A study by Jiang et al. (2012) on the synthesis of allyloxy-based biphenyl liquid crystals, which involved 4-alkylcyclohexanecarbonitrile, underscores the significance of 1-(4-Fluorophenyl)cyclohexanecarbonitrile in developing materials for liquid crystal displays, offering insights into the effects of molecular modifications on the properties of liquid crystals (Jiang, Lu, Chen, Chen, Li, & An, 2012).
4. Exploration of Conformational Switching in Organic Synthesis
Research on radical cyclization by Sulsky et al. (1999), involving 1-(2-bromophenylamino)cyclohexanecarbonitriles, highlights the application of similar compounds in synthesizing complex organic structures, providing insights into conformational switching and structural analysis in organic chemistry (Sulsky, Gougoutas, Dimarco, & Biller, 1999).
5. Analysis of Fluorine Substituent Effects in Liquid Crystals
Studies by Kelly and Schad (1984), Gray et al. (1981), and others have focused on the synthesis and transition temperatures of ester derivatives containing fluorine substituents, including cyclohexanecarbonitrile derivatives. These research efforts are instrumental in understanding the role of fluorine in influencing the properties of liquid crystals, contributing significantly to the development of advanced display technologies (Kelly & Schad, 1984); (Gray, Hogg, & Lacey, 1981).
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHLRVDEACWSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221697 | |
| Record name | 1-(4-Fluorophenyl)cyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)cyclohexanecarbonitrile | |
CAS RN |
71486-43-6 | |
| Record name | 1-(4-Fluorophenyl)cyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71486-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)cyclohexanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071486436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)cyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)cyclohexanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



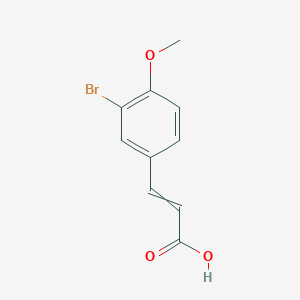
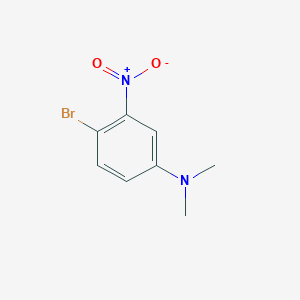


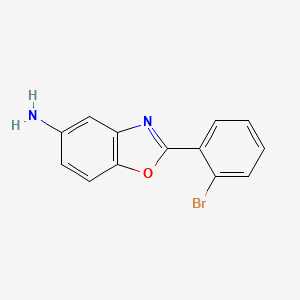
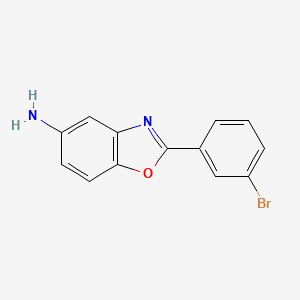


![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)



![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)
